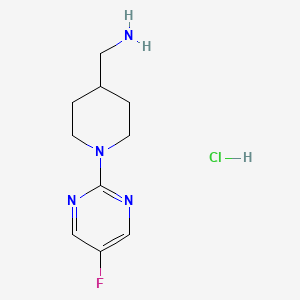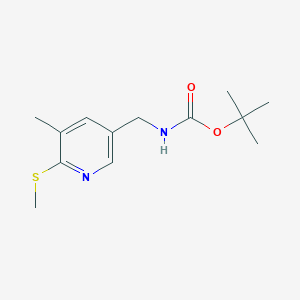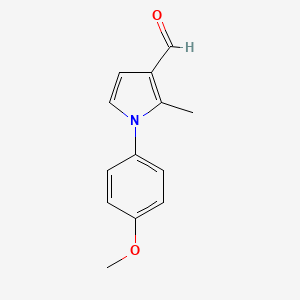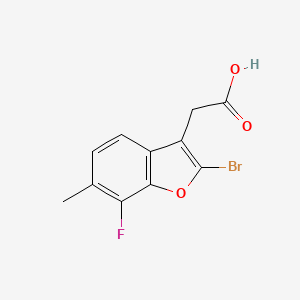
Tert-butyl 2-(5-bromopyridin-3-YL)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C14H19BrN2O3 . It is commonly used as an analytical reagent to determine oxidative injury in cells and can serve as a potential biomarker for oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with morpholine and tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies to assess oxidative stress and cellular damage.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate involves its interaction with cellular components to induce or measure oxidative stress. The compound can react with reactive oxygen species (ROS) and other oxidative agents, leading to measurable changes that can be used as indicators of oxidative injury .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate
- 5-Bromopyridin-3-yl tert-butyl carbonate
- Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate is unique due to its specific structure, which combines a bromopyridine moiety with a morpholine ring and a tert-butyl ester group. This unique combination allows it to serve as a versatile reagent in various chemical and biological applications.
Properties
CAS No. |
1427501-55-0 |
|---|---|
Molecular Formula |
C14H19BrN2O3 |
Molecular Weight |
343.22 g/mol |
IUPAC Name |
tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-4-5-19-12(9-17)10-6-11(15)8-16-7-10/h6-8,12H,4-5,9H2,1-3H3 |
InChI Key |
XTAQGJLIFWTMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


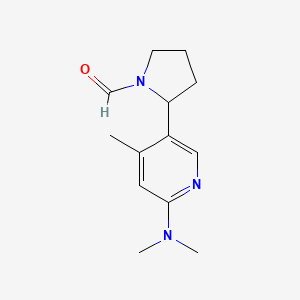
![7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11803829.png)

![3-Amino-2-(3-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803836.png)



![(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11803858.png)

![5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B11803888.png)
